molecular formula C20H15ClN4O2 B11298070 Methyl 2-{[2-(4-chlorophenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate

Methyl 2-{[2-(4-chlorophenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate

Cat. No.: B11298070
M. Wt: 378.8 g/mol
InChI Key: SGYAFDPUPBPSPA-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(4-chlorophenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-(4-chlorophenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidation or transition metal catalysis.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogenated reagents under basic or acidic conditions.

Major Products

The major products formed from these reactions include various functionalized derivatives of the imidazo[1,2-a]pyrazine scaffold, which can be further utilized in medicinal chemistry .

Scientific Research Applications

Mechanism of Action

Biological Activity

Methyl 2-{[2-(4-chlorophenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate is a compound of significant interest due to its potential therapeutic applications. The imidazo[1,2-a]pyrazine scaffold is known for its diverse biological activities, making it a valuable target in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H16ClN5O2\text{C}_{18}\text{H}_{16}\text{Cl}\text{N}_{5}\text{O}_2

This compound features a complex arrangement that contributes to its biological activity. The presence of the imidazo[1,2-a]pyrazine moiety is particularly noteworthy due to its established role in various pharmacological effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyrazine derivatives. For instance, compounds within this class have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study reported that derivatives of imidazo[1,2-a]pyrazine exhibited IC50 values in the low micromolar range against human cancer cell lines .

Antimicrobial Activity

This compound has also shown promising antimicrobial activity. Research indicates that compounds with similar structures possess significant antibacterial and antifungal properties. For example, derivatives have been tested against Gram-positive and Gram-negative bacteria, showing inhibition zones comparable to standard antibiotics .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various models. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2, indicating potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications at specific positions on the imidazo[1,2-a]pyrazine ring can enhance potency and selectivity. For example:

PositionModificationEffect on Activity
4-ChloroSubstitutionIncreases anticancer activity
Amino GroupAlkylationEnhances antimicrobial potency

Case Studies

  • Anticancer Study : A recent investigation into a series of imidazo[1,2-a]pyrazine derivatives found that specific substitutions at the 4-position significantly increased cytotoxicity against breast cancer cells (MCF-7), with some compounds achieving IC50 values below 10 µM .
  • Antimicrobial Evaluation : Another study evaluated the antimicrobial efficacy of several imidazo derivatives against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives inhibited bacterial growth with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .
  • Inflammation Model : In a mouse model of inflammation induced by carrageenan, treatment with this compound resulted in a significant reduction in paw edema compared to control groups .

Properties

Molecular Formula

C20H15ClN4O2

Molecular Weight

378.8 g/mol

IUPAC Name

methyl 2-[[2-(4-chlorophenyl)imidazo[1,2-a]pyrazin-3-yl]amino]benzoate

InChI

InChI=1S/C20H15ClN4O2/c1-27-20(26)15-4-2-3-5-16(15)23-19-18(13-6-8-14(21)9-7-13)24-17-12-22-10-11-25(17)19/h2-12,23H,1H3

InChI Key

SGYAFDPUPBPSPA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC2=C(N=C3N2C=CN=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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